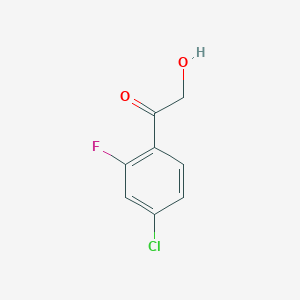
4'-Chloro-2'-fluoro-2-hydroxyacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Chloro-2’-fluoro-2-hydroxyacetophenone is a substituted acetophenone derivative It is characterized by the presence of chloro and fluoro substituents on the aromatic ring, along with a hydroxy group and an acetyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4’-Chloro-2’-fluoro-2-hydroxyacetophenone can be synthesized through various chemical pathways. One notable method involves the aldol condensation of 4’-chloro-2’-fluoro-2-hydroxyacetophenone with appropriately substituted aldehydes, followed by cyclization with hydrazine hydrate to produce novel derivatives . The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide, and the reactions are carried out at elevated temperatures to facilitate the condensation process.
Industrial Production Methods: Industrial production of 4’-chloro-2’-fluoro-2-hydroxyacetophenone may involve large-scale synthesis using similar aldol condensation methods. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4’-Chloro-2’-fluoro-2-hydroxyacetophenone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products:
Oxidation: Formation of 4’-chloro-2’-fluoro-2-hydroxybenzoic acid.
Reduction: Formation of 4’-chloro-2’-fluoro-2-hydroxyacetophenol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4’-Chloro-2’-fluoro-2-hydroxyacetophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4’-chloro-2’-fluoro-2-hydroxyacetophenone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the growth of bacteria by interfering with microbial metabolism and inhibiting the synthesis of proteins, DNA, RNA, and cell wall components . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- 4’-Fluoro-2’-hydroxyacetophenone
- 4’-Chloro-2’-hydroxyacetophenone
- 4’-Bromo-2’-hydroxyacetophenone
Comparison: 4’-Chloro-2’-fluoro-2-hydroxyacetophenone is unique due to the presence of both chloro and fluoro substituents, which can influence its reactivity and biological activity. Compared to 4’-fluoro-2’-hydroxyacetophenone, the additional chloro group may enhance its antimicrobial properties. Similarly, the presence of the fluoro group can increase the compound’s stability and resistance to metabolic degradation compared to 4’-chloro-2’-hydroxyacetophenone.
Eigenschaften
Molekularformel |
C8H6ClFO2 |
|---|---|
Molekulargewicht |
188.58 g/mol |
IUPAC-Name |
1-(4-chloro-2-fluorophenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C8H6ClFO2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,11H,4H2 |
InChI-Schlüssel |
IDYHHFDKSSTPMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)F)C(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


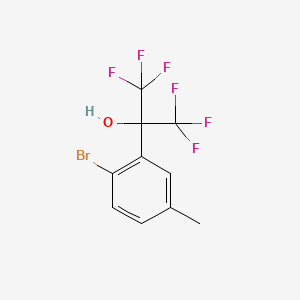
![5-Chlorobenzo[d][1,3]dioxole-2-thione](/img/structure/B13705181.png)

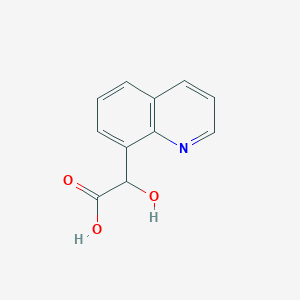

![7-Boc-3-oxa-1,7-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13705200.png)
![2,2-dibromo-1-[4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13705203.png)
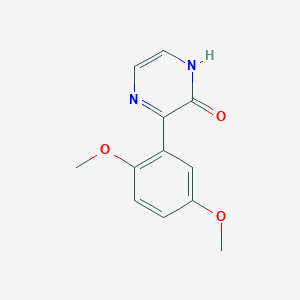
![1-[1-(4-Bromo-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13705212.png)
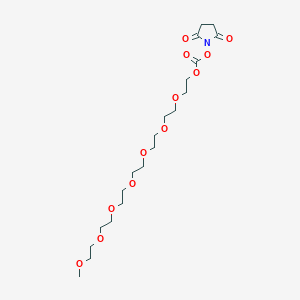
![N-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)-4-(N-phenylsulfamoyl)benzamide](/img/structure/B13705225.png)
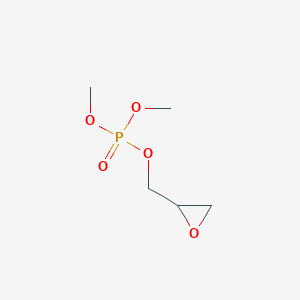
![(E)-4-[[5-(2-Azidoethyl)-2-hydroxyphenyl]diazenyl]benzoic Acid](/img/structure/B13705247.png)
![8-(3,5-diiodo-4-methylphenyl)-2,2-difluoro-6,10-dimethyl-4,12-diphenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13705252.png)
